molecular formula C24H33N3O2 B2586223 1-(3-Methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine CAS No. 2034557-77-0

1-(3-Methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine

Cat. No.: B2586223
CAS No.: 2034557-77-0
M. Wt: 395.547
InChI Key: RPGOWKWFFVRKST-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Core: This can be achieved by reacting a suitable diamine with a dihaloalkane under basic conditions.

    Substitution Reactions:

    Purification: The final product is usually purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and strong bases or acids.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various conditions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine would depend on its specific biological target. It might interact with receptors, enzymes, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyphenyl)piperazine: Lacks the 2-phenoxyethyl group.

    4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine: Lacks the 3-methoxyphenyl group.

Uniqueness

1-(3-Methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine is unique due to the presence of both the 3-methoxyphenyl and 2-phenoxyethyl groups, which might confer distinct pharmacological properties compared to its simpler analogs.

Properties

IUPAC Name

1-(3-methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O2/c1-28-24-9-5-6-22(20-24)27-16-14-26(15-17-27)21-10-12-25(13-11-21)18-19-29-23-7-3-2-4-8-23/h2-9,20-21H,10-19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGOWKWFFVRKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)CCOC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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